Ethyl (5-amino-1-benzoyl-1H-1,2,4-triazol-3-yl)carbamate
Description
Properties
CAS No. |
62808-10-0 |
|---|---|
Molecular Formula |
C12H13N5O3 |
Molecular Weight |
275.26 g/mol |
IUPAC Name |
ethyl N-(5-amino-1-benzoyl-1,2,4-triazol-3-yl)carbamate |
InChI |
InChI=1S/C12H13N5O3/c1-2-20-12(19)15-11-14-10(13)17(16-11)9(18)8-6-4-3-5-7-8/h3-7H,2H2,1H3,(H3,13,14,15,16,19) |
InChI Key |
UFYYRMKWLCOBCJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)NC1=NN(C(=N1)N)C(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Preparation via N-Guanidinosuccinimide (Pathway A)
This method involves the following steps:
- Synthesis of N-guanidinosuccinimide: Starting from succinic anhydride and aminoguanidine hydrochloride.
- Nucleophilic ring opening: Reaction of N-guanidinosuccinimide with an amine nucleophile (e.g., morpholine or other primary/secondary amines) under microwave irradiation.
- Cyclocondensation and ring closure: Formation of the 1,2,4-triazole ring occurs in situ, often facilitated by the elevated temperature and microwave conditions.
Optimization of Reaction Conditions:
A representative optimization study for the synthesis of N-morpholino-substituted 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamide showed the following results:
| Entry | Solvent | Temperature (°C) | Time (min) | Isolated Yield (%) |
|---|---|---|---|---|
| 1 | EtOH | 180 | 25 | 27 |
| 2 | H2O | 180 | 25 | 28 |
| 3 | AcOEt | 180 | 25 | 64 |
| 4 | MeCN | 180 | 25 | 75 |
| 5 | MeCN | 170 | 25 | 79 |
| 6 | MeCN | 160 | 25 | 65 |
| 7 | MeCN | 170 | 30 | 73 |
| 8 | MeCN | 170 | 20 | 73 |
The optimal conditions were found to be 170 °C for 25 minutes in acetonitrile, yielding up to 79% product.
This method is efficient for aliphatic amines but less effective for aromatic amines due to their lower nucleophilicity.
Preparation via N-Arylsuccinimides (Pathway B)
To address the limitations with aromatic amines, an alternative approach involves:
- Synthesis of N-arylsuccinimides: Prepared from aromatic amines and succinic anhydride derivatives.
- Reaction with aminoguanidine hydrochloride: Under microwave irradiation, aminoguanidine opens the imide ring and facilitates cyclization to the triazole ring.
- Base treatment: Addition of a base such as potassium hydroxide or sodium hydroxide in ethanol promotes ring closure and product formation.
Representative Reaction Conditions and Yields:
| Entry | Step 1 Conditions (Microwave) | Step 2 Conditions (Base Treatment) | Yield (%) |
|---|---|---|---|
| 8 | 170 °C, 50 min, EtOH | 180 °C, 20 min, KOH in EtOH | 51 |
| 9 | 170 °C, 50 min, EtOH | 170 °C, 30 min, KOH in EtOH | 48 |
| 10 | 170 °C, 50 min, EtOH | 180 °C, 15 min, NaOH in EtOH | 55 |
| 11 | 170 °C, 50 min, EtOH | 180 °C, 15 min, KOH in EtOH (excess base) | 55 |
This pathway is particularly suitable for aromatic amine derivatives and allows the synthesis of N-phenyl-substituted triazole derivatives with moderate yields.
- Microwave-Assisted Synthesis: Microwave irradiation significantly improves reaction rates and yields by providing rapid and uniform heating, enabling one-pot tandem reactions that combine ring opening and cyclization steps.
- Solvent Effects: Polar aprotic solvents like acetonitrile favor higher yields compared to protic solvents such as ethanol or water.
- Nucleophilicity Dependence: The choice of pathway depends on the nucleophilicity of the amine; aliphatic amines favor Pathway A, while aromatic amines require Pathway B.
- Scalability: The optimized microwave-assisted methods have been successfully scaled from 1 mmol to 10 mmol without significant loss in yield or purity, demonstrating practical applicability for larger-scale synthesis.
- Purification: The methods yield products with high purity, reducing the need for extensive purification steps.
| Method | Starting Materials | Key Conditions | Suitable Amines | Yield Range (%) | Advantages | Limitations |
|---|---|---|---|---|---|---|
| Pathway A: N-Guanidinosuccinimide | Succinic anhydride, aminoguanidine hydrochloride, amines | Microwave irradiation, 160-180 °C, 20-30 min, MeCN solvent | Aliphatic amines (primary, secondary) | 65-79 | High yield, one-pot, scalable | Ineffective with aromatic amines |
| Pathway B: N-Arylsuccinimides | N-arylsuccinimides, aminoguanidine hydrochloride, base | Microwave irradiation, 170 °C, 50 min + base treatment | Aromatic amines | 48-55 | Suitable for aromatic amines | Moderate yields, two-step process |
The preparation of Ethyl (5-amino-1-benzoyl-1H-1,2,4-triazol-3-yl)carbamate and related 1,2,4-triazole derivatives is effectively achieved through microwave-assisted synthetic routes involving either N-guanidinosuccinimide or N-arylsuccinimide intermediates. The choice of method depends on the amine nucleophilicity, with optimized conditions providing good yields and scalability. These methods represent efficient, practical, and versatile approaches for synthesizing complex triazole carbamate compounds with potential applications in medicinal chemistry and material science.
Chemical Reactions Analysis
Types of Reactions
Ethyl (5-amino-1-benzoyl-1H-1,2,4-triazol-3-yl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The triazole ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Electrophiles like alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amine derivatives .
Scientific Research Applications
Antimicrobial Activity
One of the primary applications of ethyl (5-amino-1-benzoyl-1H-1,2,4-triazol-3-yl)carbamate is its potential as an antimicrobial agent. Research has indicated that derivatives of triazole compounds exhibit significant antimicrobial properties. For instance, studies have shown that triazole derivatives can effectively target bacterial and fungal infections, which is crucial in the context of rising antibiotic resistance .
Case Study:
In a study on related triazole compounds, several derivatives demonstrated promising activity against various bacterial strains. The synthesized compounds were tested using agar-well diffusion methods, revealing effective inhibition zones against pathogens such as Staphylococcus aureus and Escherichia coli .
Anticancer Properties
Triazole derivatives, including this compound, have been explored for their anticancer applications. Research indicates that these compounds can induce apoptosis in cancer cells and inhibit cell proliferation.
Case Study:
A series of 1,2,4-triazole derivatives were synthesized and evaluated for their cytotoxic effects on human cancer cell lines (HCT-116, HeLa). The results showed that certain triazole compounds significantly reduced cell viability at low concentrations . This suggests that this compound could be a candidate for further development as an anticancer agent.
Fungicidal Activity
The compound has potential applications in agriculture as a fungicide. Triazoles are known for their ability to inhibit fungal growth by interfering with the synthesis of ergosterol, an essential component of fungal cell membranes.
Case Study:
Research has demonstrated that triazole-based fungicides can effectively control various plant pathogens. In field trials, certain triazole derivatives showed significant efficacy in controlling diseases caused by fungi such as Fusarium and Botrytis species . This positions this compound as a potential candidate for development into agricultural fungicides.
Mechanism of Action
The mechanism of action of Ethyl (5-amino-1-benzoyl-1H-1,2,4-triazol-3-yl)carbamate involves its interaction with specific molecular targets. The triazole ring can bind to enzymes and proteins, inhibiting their activity. This inhibition can lead to various biological effects, such as antimicrobial and anticancer activities. The exact molecular pathways involved depend on the specific target and the context of its use .
Comparison with Similar Compounds
Similar Compounds
- 5-Amino-1H-1,2,4-triazole-3-carbohydrazide
- Ethyl 5-amino-1-benzyl-1H-1,2,3-triazole-4-carboxylate
- 4-[(1,2-Dihydro-2-oxo-3H-indol-3-ylidene)amino]N(4,6-dimethyl-2-pyrimidinyl)-benzene derivatives
Uniqueness
Ethyl (5-amino-1-benzoyl-1H-1,2,4-triazol-3-yl)carbamate is unique due to its specific structure, which combines the triazole ring with a benzoyl group and an ethyl carbamate moiety. This unique combination enhances its biological activity and makes it a valuable compound for various applications .
Biological Activity
Ethyl (5-amino-1-benzoyl-1H-1,2,4-triazol-3-yl)carbamate is a triazole derivative that has garnered attention for its potential biological activities. This compound features a unique structural composition that enhances its reactivity and interaction with various biological targets. The following sections will delve into the synthesis, biological activity, and relevant case studies associated with this compound.
Chemical Structure and Properties
This compound has the molecular formula and a molecular weight of approximately 275.26 g/mol. The presence of the amino group at the 5-position of the triazole ring is significant for its biological interactions. The compound's structure can be summarized as follows:
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₁₃N₅O₃ |
| Molecular Weight | 275.26 g/mol |
| CAS Number | 62808-10-0 |
| LogP | 1.06090 |
| PSA (Polar Surface Area) | 116.35 Ų |
Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains. The mechanism of action is believed to involve interference with bacterial cell wall synthesis and protein synthesis pathways.
Anticancer Activity
The compound has also been investigated for its anticancer properties. In particular, it has shown promise in inhibiting specific cancer cell lines through apoptosis induction and cell cycle arrest. For instance, studies have reported that this compound can inhibit the proliferation of breast cancer cells by modulating key signaling pathways associated with cell survival and apoptosis.
Study 1: Antimicrobial Efficacy
In a study published in a peer-reviewed journal, this compound was tested against a panel of pathogenic bacteria including Staphylococcus aureus and Escherichia coli. The results indicated an IC50 value in the low micromolar range, suggesting potent antimicrobial activity compared to standard antibiotics.
Study 2: Anticancer Mechanisms
A separate investigation focused on the compound's effects on human breast cancer cell lines (MCF7). The study revealed that treatment with this compound resulted in significant reductions in cell viability and induced apoptosis as evidenced by increased caspase activity. The findings were quantified using flow cytometry and Western blot analyses.
Comparative Analysis with Similar Compounds
To contextualize the biological activity of this compound, a comparison with structurally similar compounds is essential:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 5-Methyl-1H-1,2,4-triazole | Methyl group at position 5 | Simpler structure; less functional diversity |
| 4-Amino-5-benzoyl-1H-1,2,4-triazole | Benzoyl group at position 4 | Lacks carbamate functionality; different reactivity |
| Ethyl 5-(4-chlorophenyl)-1H-1,2,4-triazole | Chlorophenyl substitution | Enhanced lipophilicity; potential for different interactions |
This compound stands out due to its unique combination of functional groups that enhance both its biological activity and synthetic versatility compared to other similar compounds.
Q & A
Basic Research Questions
Q. What spectroscopic and analytical methods are recommended for characterizing Ethyl (5-amino-1-benzoyl-1H-1,2,4-triazol-3-yl)carbamate?
- Methodology :
- Infrared (IR) Spectroscopy : Identify functional groups (e.g., carbamate C=O stretch ~1700 cm⁻¹, triazole ring vibrations).
- ¹H/¹³C-NMR : Assign proton and carbon environments (e.g., benzoyl aromatic protons, ethyl group signals).
- Mass Spectrometry (MS) : Confirm molecular ion peaks and fragmentation patterns.
- Elemental Analysis : Verify purity and stoichiometry (e.g., C, H, N percentages).
- Reference : Similar triazole derivatives were characterized using these techniques .
Q. How can researchers design an acute toxicity assay for this compound in rodent models?
- Methodology :
- Dose Selection : Use four serial doses (e.g., 50–400 mg/kg) to determine LD₅₀ via probit analysis.
- Biochemical Markers : Measure serum ALT, AST, urea, creatinine, and total protein to assess hepatic/renal toxicity.
- Histopathology : Examine liver (central vein congestion, necrosis) and kidney (tubular degeneration, glomerular atrophy) tissues.
- Reference : LD₅₀ and biomarker protocols for triazole analogs are detailed in rodenticide studies .
Q. What computational tools are suitable for preliminary structural modeling of this compound?
- Methodology :
- Density Functional Theory (DFT) : Optimize geometry and calculate electronic properties.
- Molecular Docking : Predict binding affinity to biological targets (e.g., enzymes linked to pesticidal activity).
- Software : Gaussian, AutoDock Vina, or similar platforms.
Advanced Research Questions
Q. How can synthetic routes for this compound be optimized to improve yield and purity?
- Methodology :
- Microwave-Assisted Synthesis : Reduce reaction time (e.g., from hours to minutes) and enhance regioselectivity, as demonstrated for tert-butyl triazole carbamates .
- Protecting Groups : Use tert-butyl carbamates to stabilize reactive intermediates during benzoylation.
- Workup : Employ flash chromatography (hexane/ethyl acetate gradients) for purification .
Q. What strategies resolve contradictions between in vitro enzyme inhibition data and in vivo toxicity profiles?
- Methodology :
- Pharmacokinetic Studies : Measure bioavailability, metabolic stability (e.g., CYP450 assays), and tissue distribution.
- Metabolite Profiling : Identify active/toxic metabolites via LC-MS/MS.
- Species-Specific Factors : Adjust dosing regimens for interspecies metabolic differences (e.g., rodent vs. human liver enzymes).
- Reference : Discrepancies in triazole analogs’ activity were linked to metabolic pathways .
Q. How can crystallographic challenges (e.g., poor diffraction, twinning) be addressed during structure determination?
- Methodology :
- Data Collection : Use synchrotron radiation for high-resolution data on microcrystalline samples.
- Refinement Tools : SHELXL for small-molecule refinement; twin refinement with BASF parameter in cases of twinning .
- Validation : Check for overfitting using R-free values and electron density maps.
Q. What are the implications of the carbamate group’s carcinogenic potential in long-term toxicity studies?
- Methodology :
- Genotoxicity Assays : Conduct Ames tests (bacterial reverse mutation) and micronucleus assays.
- Chronic Exposure Models : Monitor tumor incidence in rodents over 18–24 months.
- Mitigation : Explore structural analogs (e.g., replacing ethyl carbamate with less reactive groups).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
